4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one
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Overview
Description
4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one is a heterocyclic compound that contains both benzothiazole and piperazine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . They have also been reported to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
tuberculosis . As dopamine and serotonin antagonists, these compounds can interfere with the neurotransmitter signaling pathways .
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition ofM. tuberculosis , suggesting they may affect the biochemical pathways of this bacterium . As dopamine and serotonin antagonists, these compounds likely impact the neurotransmitter signaling pathways .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
tuberculosis , suggesting they may have a bactericidal effect. As dopamine and serotonin antagonists, these compounds can alter neurotransmitter signaling, which may have implications for mood and behavior .
Preparation Methods
The synthesis of 4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminothiophenols with appropriate reagents. For instance, the reaction of 2-aminothiophenol with ethyl bromoacetate followed by cyclization can yield the desired benzothiazole derivative . Another method involves the condensation of 2-aminothiophenol with ethyl chloroacetate in the presence of a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and microwave-assisted synthesis .
Chemical Reactions Analysis
4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one undergoes various chemical reactions, including:
Scientific Research Applications
4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antibacterial and antifungal agent. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential pharmaceutical applications.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one can be compared with other benzothiazole and piperazine derivatives:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains benzothiazole and piperazine moieties but differs in the position of the piperazine ring. It has been studied for its antipsychotic and antimicrobial activities.
2-(6-methyl-1,3-benzothiazol-2-yl)piperazine: This derivative has a methyl group instead of an ethyl group, which can affect its biological activity and chemical reactivity.
1-(2-benzothiazolyl)piperazine: This compound lacks the ethyl group, which may influence its interaction with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-2-9-3-4-10-11(7-9)18-13(15-10)16-6-5-14-12(17)8-16/h3-4,7H,2,5-6,8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYRCEHSUFAWMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCNC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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